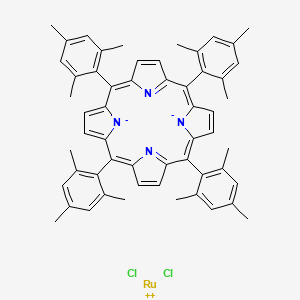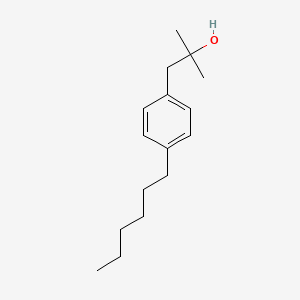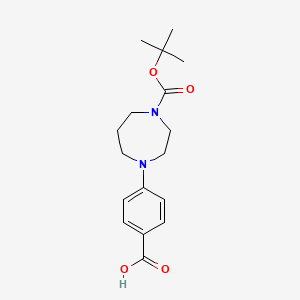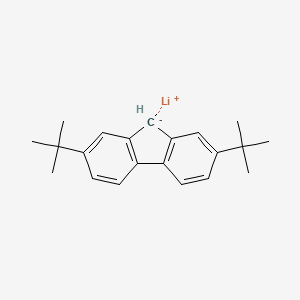
lithium;2,7-ditert-butyl-9H-fluoren-9-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2,7-ditert-butyl-9H-fluoren-9-ide is an organolithium compound with the molecular formula C21H25Li. It is a derivative of fluorene, where the hydrogen at the 9-position is replaced by a lithium atom, and the 2 and 7 positions are substituted with tert-butyl groups. This compound is known for its stability and reactivity, making it useful in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2,7-ditert-butyl-9H-fluoren-9-ide typically involves the reaction of 2,7-ditert-butyl-9H-fluorene with a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is typically performed in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2,7-ditert-butyl-9H-fluoren-9-ide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can act as a nucleophile in addition reactions with electrophiles.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include carbonyl compounds such as aldehydes and ketones. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether.
Substitution Reactions: Halogenated compounds are often used as reagents. The reactions are performed under inert atmospheres to prevent side reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions could produce a variety of substituted fluorenes .
Wissenschaftliche Forschungsanwendungen
Lithium;2,7-ditert-butyl-9H-fluoren-9-ide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of new materials with unique properties.
Pharmaceuticals: It is explored for its potential use in the synthesis of pharmaceutical intermediates.
Catalysis: The compound can act as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of lithium;2,7-ditert-butyl-9H-fluoren-9-ide involves its ability to act as a nucleophile or base in chemical reactions. The lithium atom in the compound is highly reactive, allowing it to participate in various chemical transformations. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and influencing its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;9H-fluoren-9-ide: A simpler derivative of fluorene without the tert-butyl substitutions.
Lithium;2,7-dimethyl-9H-fluoren-9-ide: A similar compound with methyl groups instead of tert-butyl groups at the 2 and 7 positions.
Uniqueness
Lithium;2,7-ditert-butyl-9H-fluoren-9-ide is unique due to the presence of the bulky tert-butyl groups, which provide steric protection and enhance the stability of the compound. This makes it more suitable for certain applications compared to its simpler counterparts .
Eigenschaften
IUPAC Name |
lithium;2,7-ditert-butyl-9H-fluoren-9-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25.Li/c1-20(2,3)16-7-9-18-14(12-16)11-15-13-17(21(4,5)6)8-10-19(15)18;/h7-13H,1-6H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWLMFQUYYAINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1=CC2=C(C=C1)C3=C([CH-]2)C=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Li |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580523 |
Source


|
| Record name | Lithium 2,7-di-tert-butyl-9H-fluoren-9-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148980-25-0 |
Source


|
| Record name | Lithium 2,7-di-tert-butyl-9H-fluoren-9-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)


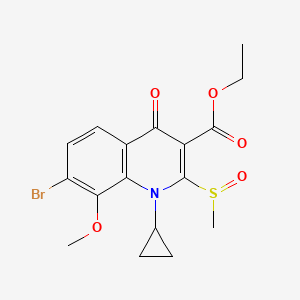
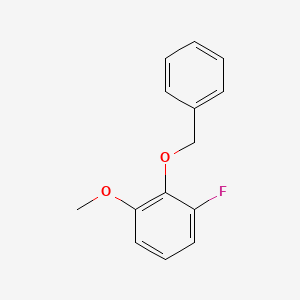
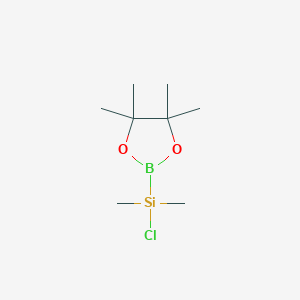
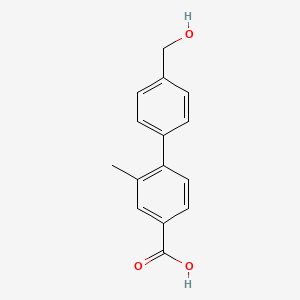
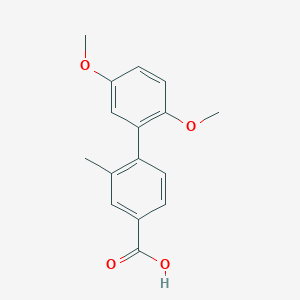

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene](/img/structure/B6289166.png)

